Cycloprop-2-ene carboxylic acid
Description
Significance of Strained Ring Systems in Organic Chemistry
Strained ring systems, such as those found in cyclopropanes and cyclopropenes, are a cornerstone of organic chemistry, offering a unique platform for chemical transformations. numberanalytics.comwikipedia.org The deviation of bond angles from the ideal tetrahedral angle of 109.5° results in angle strain and torsional strain, leading to a significant increase in the molecule's potential energy. numberanalytics.comwikipedia.orgpearson.com This stored energy can be harnessed to drive reactions that would otherwise be thermodynamically unfavorable, making strained rings powerful intermediates in organic synthesis. wikipedia.orgnumberanalytics.com The reactivity of these systems allows for a variety of ring-opening reactions, cycloadditions, and rearrangements, providing access to a diverse array of molecular scaffolds. wikipedia.orgnumberanalytics.com
The high ring-strain energy of cyclopropene (B1174273) derivatives makes them exceptionally reactive units in organic chemistry. jst.go.jpnih.gov This inherent reactivity has led to their use as bioorthogonal reagents, which are molecules that can react selectively within a living system without interfering with native biochemical processes. jst.go.jpnih.gov Their small size is an additional advantage, allowing them to be incorporated into biological systems. jst.go.jpnih.gov
Overview of Cycloprop-2-ene Carboxylic Acid's Role as a Versatile Synthetic Intermediate
This compound and its derivatives have proven to be exceptionally useful as synthetic intermediates. acs.org The presence of both a strained double bond and a carboxylic acid functionality within a compact structure allows for a multitude of chemical modifications.
One of the most significant applications of this compound derivatives is in Diels-Alder reactions, where they act as potent dienophiles. acs.orgacs.org The high reactivity of the cyclopropene ring towards dienes facilitates the stereoselective formation of complex cyclic and bicyclic structures. acs.orgacs.orgresearchgate.netnih.gov This has been demonstrated in reactions with various dienes, including cyclopentadiene (B3395910) and 1,3-cyclohexadiene (B119728). acs.orgnih.gov
Furthermore, the synthesis of stable derivatives of this compound, such as 3-(cycloprop-2-en-1-oyl)oxazolidinones, has been a significant advancement. acs.orgacs.orgresearchgate.netnih.govnih.gov These derivatives exhibit enhanced stability compared to the parent acid, allowing for easier handling and storage while retaining the desired reactivity. acs.orgresearchgate.netnih.govnih.gov The development of large-scale synthetic routes to these stable derivatives has expanded their utility in various fields, including pharmaceutical and materials chemistry. researchgate.netnih.gov
The rhodium-catalyzed reaction of α-diazo esters with alkynes provides an efficient and operationally simple method for preparing cycloprop-2-ene carboxylates. acs.org Specifically, the reaction of acetylene (B1199291) with ethyl diazoacetate offers an inexpensive route to ethyl cycloprop-2-ene carboxylate, a key precursor to the acid and its derivatives. acs.orgnih.gov
Chemical Profile
Below is a table summarizing the key chemical identifiers and properties of this compound.
| Identifier | Value |
| IUPAC Name | Cycloprop-2-ene-1-carboxylic acid wikipedia.orgguidechem.com |
| CAS Number | 26209-00-7 wikipedia.orgguidechem.comontosight.ai |
| Molecular Formula | C₄H₄O₂ wikipedia.orgguidechem.comontosight.ai |
| Molar Mass | 84.074 g·mol⁻¹ wikipedia.org |
| SMILES | C1(C=C1)C(=O)O wikipedia.org |
| InChI | InChI=1S/C4H4O2/c1-2-3(2)4(5)6/h1H,3H2,(H,5,6) ontosight.ai |
| Melting Point | 40–41 °C (104–106 °F; 313–314 K) wikipedia.org |
| pKa | 4.246 wikipedia.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H4O2 |
|---|---|
Molecular Weight |
84.07 g/mol |
IUPAC Name |
cycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C4H4O2/c5-4(6)3-1-2-3/h1-3H,(H,5,6) |
InChI Key |
DBWAQSJZNKRLLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC1C(=O)O |
Synonyms |
cycloprop-2-ene carboxylic acid |
Origin of Product |
United States |
Synthetic Methodologies for Cycloprop 2 Ene Carboxylic Acid and Its Derivatives
Transition Metal-Catalyzed Cyclopropenation Strategies
Transition metal catalysis is a cornerstone in the synthesis of cycloprop-2-ene carboxylates, offering efficient and often straightforward routes from readily available starting materials.
Rhodium-Catalyzed Cyclopropenation of Alkynes with Diazoacetates
The rhodium-catalyzed reaction of alkynes with α-diazoesters stands out as an exceptionally useful and operationally simple method for preparing cycloprop-2-ene carboxylates. scispace.com This method is valued for its efficiency and the directness with which it provides access to these strained ring systems. For instance, the reaction between acetylene (B1199291) and ethyl diazoacetate, catalyzed by dirhodium tetraacetate (Rh₂(OAc)₄), provides an economical route to ethyl cycloprop-2-ene carboxylate. scispace.com This rhodium-catalyzed approach has been utilized to synthesize various derivatives, which can subsequently be hydrolyzed under basic conditions to yield the corresponding cycloprop-2-ene carboxylic acids. researchgate.net
However, a notable limitation of rhodium catalysis is its general ineffectiveness with internal (disubstituted) alkynes, which is often attributed to steric hindrance. organic-chemistry.org Despite this, the method remains highly effective for terminal alkynes. organic-chemistry.org
Copper-Catalyzed Cyclopropenation Approaches
Copper catalysts also play a role in the synthesis and functionalization of cycloprop-2-ene carboxylic acid derivatives. While rhodium catalysis is prominent for the initial cyclopropenation, copper-catalyzed reactions are particularly useful for subsequent modifications of the cyclopropene (B1174273) ring. For example, a diastereoselective procedure has been developed for the copper-catalyzed addition of diorganozinc reagents to cyclopropene derivatives. researchgate.net In these reactions, ester and oxazolidinone functionalities on the cyclopropene can direct the addition of various organozinc reagents with high facial selectivity. researchgate.net This allows for the creation of highly substituted cyclopropanes from cycloprop-2-ene carboxylic esters, which are directly accessible from the transition-metal-catalyzed reactions of alkynes with alpha-diazo esters. researchgate.net
A novel copper-catalyzed method has also been developed for the synthesis of cyclopropyl (B3062369) bis(boronates) from terminal alkenes, using carbon monoxide as a C1 source, showcasing the versatility of copper in creating functionalized cyclopropane (B1198618) structures. acs.org
Silver-Catalyzed Cyclopropenation of Internal Alkynes
To address the limitations of rhodium catalysts with internal alkynes, silver catalysis has emerged as a powerful alternative. organic-chemistry.org Silver triflate (AgOTf) has been identified as an efficient catalyst for the cyclopropenation of internal alkynes using donor-/acceptor-substituted diazo compounds. organic-chemistry.orgnih.gov This method provides access to highly substituted cyclopropenes that cannot be synthesized directly via rhodium(II)-catalyzed carbenoid chemistry. nih.govacs.org
The success of silver triflate is attributed to its ability to facilitate the reaction with excellent yields, outperforming other silver salts that have more tightly bound counterions. organic-chemistry.org A key advantage of this silver-catalyzed approach is its high chemoselectivity; in substrates containing both alkyne and alkene moieties, the reaction preferentially occurs at the alkyne. organic-chemistry.org It is important to note, however, that this method is not suitable for terminal alkynes, as they tend to form insoluble silver acetylides. organic-chemistry.org
Stereoselective Synthesis of this compound Derivatives
The development of stereoselective methods is crucial for accessing chiral this compound derivatives, which are important for applications in areas such as asymmetric synthesis and medicinal chemistry.
Diastereoselective Cyclopropenation Methods
Diastereoselective synthesis of this compound derivatives can be achieved through various strategies. The use of chiral auxiliaries is a common approach. For instance, an acyloxazolidinone auxiliary attached to this compound can direct the copper-catalyzed carbozincation to produce all-cis-di- and trisubstituted cyclopropanes. researchgate.net This method allows for the efficient installation of up to three contiguous stereogenic centers with high diastereoselectivity. researchgate.net
Furthermore, the inherent structure of 3-substituted cyclopropenes makes them excellent candidates for diastereoselective reactions, such as the Diels-Alder reaction. scispace.com 3-(Cycloprop-2-en-1-oyl)oxazolidinones, which are stable, crystalline derivatives, have been shown to react with dienes with high stereoselectivity. scispace.com
Enantioselective Synthesis through Chiral Catalysis
Enantioselective synthesis of this compound derivatives is predominantly achieved through the use of chiral catalysts. Chiral rhodium catalysts have been successfully employed in the asymmetric cyclopropanation of alkynes. For example, the use of a chiral rhodium catalyst, Rh₂(S-IBAZ)₄, with an α-cyano diazo ester has been shown to produce α-cyano cycloprop(en)ylcarboxylates in high yields and stereoselectivities. acs.org Another rhodium catalyst, Rh₂(S-TCPTAD)₄, has demonstrated high asymmetric induction (up to 98% ee) in the cyclopropanation of electron-deficient alkenes with aryldiazoacetates and vinyldiazoacetates. nih.gov
Resolution of Racemic Cycloprop-2-ene Carboxylic Acids via Chiral Auxiliaries
A significant challenge in the synthesis of chiral cycloprop-2-ene carboxylic acids is the separation of enantiomers from a racemic mixture. One effective strategy to achieve this is through the use of chiral auxiliaries, which convert the enantiomeric mixture into a pair of diastereomers, allowing for their separation based on differing physical properties. libretexts.orglibretexts.org
A general and efficient method for the resolution of racemic cycloprop-2-ene carboxylic acids involves their conversion into diastereomeric N-acyloxazolidinones. researchgate.net This is achieved by reacting the racemic carboxylic acid with an enantiomerically pure oxazolidinone. researchgate.net A variety of oxazolidinones have proven effective for this purpose, with those derived from S-phenylalaninol, S-phenylglycine, and (1S,2R)-cis-1-amino-2-indanol being particularly advantageous due to their resolving power and cost-effectiveness. researchgate.net The resulting diastereomeric N-acyloxazolidinones can then be separated, most commonly by flash chromatography. researchgate.net A significant difference in the retention factor (Rf) values of the diastereomers often allows for the separation of gram-scale quantities in a single chromatographic run. researchgate.net This method has been successfully applied to a range of cycloprop-2-ene carboxylic acids with diverse substituents at the 1-position, such as hydrogen, phenyl, α-naphthyl, CO2Me, CH2OMOM, and trans-styryl, as well as various alkene substituents including methyl, n-alkyl, and phenyl groups. researchgate.net
Diastereomeric N-Acyloxazolidinone Formation and Separation
The formation of diastereomeric N-acyloxazolidinones from racemic cycloprop-2-ene carboxylic acids is a key step in their resolution. This reaction typically involves coupling the racemic acid with an enantiopure oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone, in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). researchgate.net The resulting diastereomers can be efficiently separated using flash chromatography. researchgate.net For instance, the diastereomers derived from the reaction of a racemic cyclopropene carboxylic acid with an oxazolidinone can be readily resolved, and the stereochemistry of the individual isomers can be determined. researchgate.net
The choice of activating agent for the carboxylic acid can influence the efficiency of the N-acyloxazolidinone formation. Adamantoyl chloride has been shown to be superior to isobutylchloroformate and pivaloyl chloride in limiting the formation of unwanted side products. researchgate.net The separated N-acyloxazolidinones are often stable, crystalline solids with long shelf-lives, which is a notable advantage over the less stable free carboxylic acids. nih.gov
| Chiral Auxiliary | Resolving Power | Cost-Effectiveness | Separation Method | Ref. |
| S-Phenylalaninol-derived oxazolidinone | High | Optimal | Flash Chromatography | researchgate.net |
| S-Phenylglycine-derived oxazolidinone | High | Optimal | Flash Chromatography | researchgate.net |
| (1S,2R)-cis-1-Amino-2-indanol-derived oxazolidinone | High | Optimal | Flash Chromatography | researchgate.net |
| (S)-4-Benzyl-2-oxazolidinone | Effective | Good | Flash Chromatography | researchgate.net |
Novel Approaches for Cyclopropene Ring Formation
Recent advancements in synthetic methodology have led to the development of novel and efficient approaches for the construction of the highly strained cyclopropene ring system.
Carbenoid Insertion Reactions
Metal-catalyzed carbenoid insertion reactions are a cornerstone of cyclopropane and cyclopropene synthesis. acsgcipr.orgwikipedia.org These reactions typically involve the decomposition of a diazo compound in the presence of a metal catalyst to form a metal carbenoid, which then transfers the carbene fragment to an alkene or alkyne. acsgcipr.orgwikipedia.org The rhodium-catalyzed reaction of α-diazoesters with alkynes is a particularly useful and straightforward method for preparing cycloprop-2-ene carboxylates. nih.govscispace.com
Furthermore, cyclopropenes themselves can serve as precursors to metal carbenoids for intramolecular reactions. nih.govacs.org The high ring strain of cyclopropenes facilitates their ring-opening in the presence of a transition metal catalyst to form a metal vinylcarbene intermediate. nih.govacs.org This reactive intermediate can then undergo intramolecular cyclopropanation or C-H insertion reactions to generate complex polycyclic structures. nih.govacs.org While the use of cyclopropenes as carbenoid precursors is less common than that of α-diazo compounds, it presents a unique strategy for accessing diverse molecular architectures. acs.org
Difluorocarbene Methodologies for Gem-Difluorocyclopropenes
The introduction of a gem-difluoro group onto a cyclopropene ring can significantly alter its chemical and physical properties. Several methodologies have been developed for the synthesis of gem-difluorocyclopropenes via the addition of difluorocarbene to alkynes. beilstein-journals.orgnih.gov
A common method for generating difluorocarbene is the thermal decomposition of sodium chlorodifluoroacetate (ClCF2COONa). beilstein-journals.orgnih.gov Another effective difluorocarbene precursor is trifluoromethyltrimethylsilane (TMSCF3). nih.gov The reaction of alkynes with difluorocarbene generated from these sources provides access to gem-difluorocyclopropenes. nih.govrsc.org For instance, difluoromethylene phosphobetaine (Ph3P+CF2CO2−) can smoothly generate difluorocarbene upon decarboxylation, which then reacts with alkynes to form gem-difluorocyclopropenes without the need for a base or other additives. rsc.org
| Difluorocarbene Source | Reaction Conditions | Substrate | Ref. |
| Sodium chlorodifluoroacetate (ClCF2COONa) | High Temperature (e.g., refluxing diglyme) | Alkynes | beilstein-journals.orgnih.gov |
| Trifluoromethyltrimethylsilane (TMSCF3) | - | Alkynes | nih.gov |
| Difluoromethylene phosphobetaine (Ph3P+CF2CO2−) | Decarboxylation | Alkynes | rsc.org |
Flow Chemistry Applications in Cyclopropenation
Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous or unstable intermediates. rsc.orgresearchgate.net The application of flow chemistry to cyclopropanation reactions has enabled the continuous generation and immediate use of reactive species like diazo compounds, thereby minimizing the risks associated with their handling in batch processes. rsc.orgrsc.org
Continuous-flow processes have been developed for cyclopropanation using immobilized catalysts. chemistryviews.org This approach allows for easy separation of the catalyst from the product stream and can lead to improved catalyst stability and longevity. chemistryviews.org For instance, an immobilized diarylprolinol catalyst has been used in a continuous-flow setup for the enantioselective cyclopropanation of α,β-unsaturated aldehydes, resulting in excellent diastereoselectivities and enantioselectivities with reduced byproduct formation compared to batch reactions. chemistryviews.org Flow systems have also been employed for the dibromo-cyclopropanation of alkenes, demonstrating increased reaction rates and better selectivity. syrris.com
Scalable Syntheses of Stable this compound Derivatives
The inherent instability of many simple this compound derivatives has limited their practical application. scispace.com However, the development of scalable synthetic routes to stable derivatives has overcome this limitation. A notable example is the large-scale synthesis of 3-(cycloprop-2-en-1-oyl)oxazolidinones. scispace.comnih.govresearchgate.net These compounds are crystalline solids that are stable to long-term storage, in contrast to the parent this compound, which can be hydroscopic and decompose over time. nih.govscispace.com
The synthesis starts from inexpensive and readily available starting materials: acetylene and ethyl diazoacetate. scispace.comnih.gov The rhodium-catalyzed reaction between these two reagents produces ethyl cycloprop-2-ene carboxylate. nih.govscispace.com This ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with an oxazolidinone, such as (S)-4-phenyloxazolidinone, to yield the stable N-acyloxazolidinone derivative. nih.gov This scalable process allows for the preparation of gram quantities of these stable cyclopropene derivatives, making them readily accessible for use in further synthetic transformations, such as stereoselective Diels-Alder reactions. nih.govscispace.comnih.gov
Synthesis of 3-(Cycloprop-2-en-1-oyl)-Oxazolidinones
The synthesis of 3-(cycloprop-2-en-1-oyl)oxazolidinones represents a significant advancement in the preparation of stable and versatile derivatives of this compound. These crystalline compounds exhibit enhanced stability compared to other singly substituted cyclopropenes, making them valuable for long-term storage and subsequent synthetic applications. nih.govnih.govacs.orgscispace.com The primary synthetic route involves a rhodium-catalyzed reaction of acetylene with ethyl diazoacetate, which is an efficient and straightforward method for creating the cycloprop-2-ene carboxylate core. nih.govscispace.com This initial product can then be converted into various 3-(cycloprop-2-en-1-oyl)oxazolidinone derivatives. nih.govnih.govacs.orgscispace.com
A notable advantage of these oxazolidinone derivatives is their stability, which contrasts with the inherent instability of many other cyclopropenes bearing a single substituent at the C-3 position. nih.govnih.gov Despite their stability, these compounds remain reactive dienophiles, readily participating in stereoselective Diels-Alder reactions with both cyclic and acyclic dienes. nih.govnih.govscispace.com This reactivity underscores their utility as building blocks in diastereoselective synthesis. nih.gov
The synthesis is scalable, allowing for the large-scale production of these stable cyclopropene derivatives from inexpensive starting materials like acetylene and ethyl diazoacetate. nih.govnih.govacs.orgscispace.com The general procedure for creating specific oxazolidinone derivatives, such as compound 4 (3-(Cycloprop-2-en-1-oyl)-3H-benzooxazol-2-one), involves the treatment of a precursor with triethylamine (B128534) and 1-adamantoyl chloride, followed by the addition of the appropriate oxazolidinone, like 2-benzoxazolinone, in the presence of lithium chloride and 4-dimethylaminopyridine. nih.gov
The following table summarizes the synthesis of a specific 3-(cycloprop-2-en-1-oyl)oxazolidinone derivative and its subsequent participation in a Diels-Alder reaction, illustrating the compound's reactivity.
| Product | Reactants | Reagents/Conditions | Yield | Reference |
| 3-(Cycloprop-2-en-1-oyl)-3H-benzooxazol-2-one (3) | Precursor 5, 2-benzoxazolinone | 1. Triethylamine, 1-adamantoyl chloride, THF, -25 to -30 °C, 1 h2. LiCl, 4-dimethylaminopyridine | Not specified in abstract | nih.gov |
| 3-(Tricyclo[3.2.2.02,4]non-6-ene-3-carbonyl)-3H-benzooxazol-2-one (7) | 3-(Cycloprop-2-en-1-oyl)-3H-benzooxazol-2-one (3), Cyclohexadiene | CH2Cl2, 5 h | 93% | nih.gov |
Reactivity Profiles and Mechanistic Insights of Cycloprop 2 Ene Carboxylic Acid
Reactions Involving the Strained Cyclopropene (B1174273) Ring
The significant ring strain of the cyclopropene ring makes it an excellent dienophile in cycloaddition reactions and a substrate for directed additions. nih.gov
Diels-Alder Cycloaddition Reactions
Derivatives of cycloprop-2-ene carboxylic acid are highly reactive dienophiles in stereoselective Diels-Alder reactions with both cyclic and acyclic dienes. nih.govacs.orgnih.gov The high reactivity is driven by the release of ring strain in the transition state, facilitating the formation of complex cyclic structures. nih.gov For instance, activating the cyclopropene with an ester group enhances its reactivity, allowing it to engage with a variety of dienes. nih.gov The intramolecular variant, the Intramolecular Diels–Alder Vinylarene (IMDAV) reaction, utilizes cyclopropene as the dienophile to create benzonorcarane scaffolds with high yield and stereoselectivity. acs.org
Research has demonstrated that 3-(cycloprop-2-en-1-oyl)oxazolidinone derivatives are stable yet reactive dienophiles. nih.gov They react efficiently with dienes like cyclopentadiene (B3395910), 1,3-cyclohexadiene (B119728), and (E)-1,3-octadiene to yield Diels-Alder adducts as single diastereomers. nih.gov
| Diene | Product | Yield | Stereoselectivity |
|---|---|---|---|
| Cyclopentadiene | Adduct 6 | 95% | Single diastereomer (endo) |
| 1,3-Cyclohexadiene | Adduct 7 | 93% | Single diastereomer (endo) |
| (E)-1,3-Octadiene | Adduct 8 | 64% | Single diastereomer (endo) |
The Diels-Alder reactions of cyclopropene derivatives are characterized by high stereoselectivity. nih.govacs.org Unsubstituted cyclopropene shows a strong preference for endo addition when reacting with simple dienes like butadiene and cyclopentadiene. acs.orgchemrxiv.orgchemrxiv.org This endo selectivity is often controlled by the cyclopropene itself, which can override other stereochemical directing groups present in the molecule. nih.gov The origin of this selectivity has been attributed to factors including favorable overlap of frontier molecular orbitals and attractive C-H/π interactions, though the precise contributions are still debated. nih.govacs.org
For 3-substituted cyclopropenes, the facial selectivity (syn/anti) and endo/exo selectivity are influenced by the nature of the substituent. Computational studies have shown that electronegative substituents can increase the activation energy of the reaction, while electropositive substituents can accelerate it. acs.orgdocumentsdelivered.com The stereochemical outcome is largely dictated by the attenuation of reactivity and steric interactions, which together explain the high facial and variable endo-exo selectivity observed. documentsdelivered.com For example, the reaction of 3-(cycloprop-2-en-1-oyl)-oxazolidinones with various dienes proceeds with the cyclopropene controlling the endo-selectivity, resulting in single diastereomers. nih.gov
Directed Carbozincation Reactions
The carbometallation of cyclopropenes directed by a carbonyl-containing substituent is a powerful method for creating functionalized cyclopropanes. nih.gov Carbozincation, the addition of organozinc reagents across the double bond, is particularly effective for derivatives of this compound. nih.govnih.gov This approach offers a stereochemical outcome that is often complementary to what is seen in traditional catalytic cyclopropanation reactions. organic-chemistry.org
The addition of diorganozinc reagents to cyclopropene derivatives is efficiently catalyzed by copper(I) salts, such as CuI, CuCN, and CuBr·SMe₂. nih.govorganic-chemistry.org This diastereoselective procedure allows for the addition of a wide variety of organozinc reagents with excellent facial selectivity. nih.gov The resulting cyclopropylzinc intermediates are stable enough to be trapped by various electrophiles, including I₂, allyl bromide, and through palladium-catalyzed cross-coupling reactions, leading to highly substituted cyclopropanes. nih.govorganic-chemistry.orgacs.org The use of organozinc reagents generated in situ from more readily available Grignard reagents and a zinc salt (e.g., ZnCl₂) broadens the scope of this methodology. nih.govnih.gov
Both ester and oxazolidinone functionalities serve as effective directing groups for the carbozincation of cyclopropenes, ensuring high facial selectivity. nih.govnih.gov The carbonyl group is believed to chelate with the zinc and copper species, directing the nucleophilic addition to the same face of the cyclopropene ring. nih.gov
While cycloprop-2-ene carboxylate esters can be used directly in these protocols, they are often unstable for long-term storage. nih.govnih.govscispace.com Oxazolidinone derivatives, specifically 3-(cycloprop-2-en-1-oyl)oxazolidinones, offer a significant advantage as they are crystalline solids that are stable over long periods. nih.govnih.gov These stable precursors are crucial for reactions involving the parent this compound, as its corresponding esters can be unstable. nih.govscispace.com The carbometallation of these oxazolidinone derivatives proceeds with high diastereoselectivity. nih.govscispace.com Furthermore, the use of chiral oxazolidinone auxiliaries allows for excellent control over the diastereoselectivity of the carbometallation, enabling the synthesis of enantioenriched cyclopropanes. nih.govnih.govorganic-chemistry.org
| Organozinc Reagent (R₂Zn) | Electrophile (E⁺) | Product | Diastereoselectivity |
|---|---|---|---|
| Et₂Zn | H₂O | 9a | >93:7 |
| (o-tolyl)₂Zn | H₂O | 9b | >93:7 |
| i-Pr₂Zn | H₂O | 9c | >93:7 |
| (vinyl)₂Zn | H₂O | 9d | >93:7 |
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group on this compound can undergo typical transformations, although the stability of the strained ring must be considered. The acid itself can be prepared by the hydrolysis of its corresponding ester, such as ethyl cycloprop-2-ene carboxylate, under basic conditions (e.g., KOH/MeOH). nih.govnih.gov Subsequent reactions can be performed on this acid. For example, it can be converted into more stable and synthetically versatile derivatives like N-acyloxazolidinones. nih.gov This conversion is a key step, as the resulting amide-like derivatives are more stable for storage and handling while remaining reactive for subsequent transformations like the Diels-Alder and carbozincation reactions discussed previously. nih.govnih.gov Downstream transformations of the ester or acid functionality, such as reduction, have also been demonstrated after modification of the cyclopropene ring, yielding further functionalized cyclopropane (B1198618) products. chemrxiv.org
Generation and Reactivity of Cycloprop-2-ene Carboxylate Dianions
The generation of dianions from cycloprop-2-ene carboxylic acids represents a significant strategy for their functionalization. These dianions are typically formed by treating the corresponding this compound with an alkyllithium reagent, such as methyllithium (B1224462) (MeLi). nih.govnih.gov This process involves the deprotonation of both the carboxylic acid proton and the vinylic proton at the C-2 position, which is noted for its acidity. nih.gov The resulting dianionic species can then be reacted with a variety of electrophiles, leading to the introduction of new substituents at the vinylic position. nih.govnih.gov
Initially, these reactions were reported to proceed in solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). nih.govnih.gov However, further investigations revealed issues with reproducibility, particularly when Et₂O was used as the solvent. nih.govnih.govacs.org It was observed that the rate of dianion decomposition in Et₂O can be competitive with the rate of its reaction with electrophiles. acs.org
A key characteristic of these dianions, such as those derived from 1-phenyl-cycloprop-2-ene carboxylic acid, is their relative stability towards ring-opening fragmentation, which allows for their reaction with a range of electrophiles. nih.gov However, their thermal stability can be limited; for instance, the dianion of 1-phenyl-cycloprop-2-ene carboxylic acid is known to decompose at temperatures above -40 °C, necessitating that subsequent reactions with electrophiles are conducted at low temperatures. nih.govacs.org
The stability and reactivity of cycloprop-2-ene carboxylate dianions are critically influenced by the choice of solvent and the presence of certain additives. nih.govacs.org Detailed studies have shown that tetrahydrofuran (THF) is a superior solvent compared to diethyl ether (Et₂O) for these reactions, leading to higher efficiency and improved stability of the dianion. organic-chemistry.org
A significant discovery was the beneficial effect of amine N-oxide additives, particularly N-methylmorpholine N-oxide (NMO), on the stability and reactivity of the dianions. nih.govorganic-chemistry.org The addition of NMO has been demonstrated to enhance the stability of the cycloprop-2-ene carboxylate dianions and increase the rates at which they undergo alkylation. nih.gov This has broadened the scope of electrophiles that can be successfully employed.
The choice of reaction conditions, including the solvent and the use of additives, is therefore crucial for optimizing the generation and subsequent functionalization of these dianions. For less reactive electrophiles, the use of an additive like NMO can be essential for achieving a successful reaction. organic-chemistry.org
The dianions generated from cycloprop-2-ene carboxylic acids can be functionalized by reacting them with a diverse range of electrophiles. nih.govnih.gov Successful reactions have been reported with aldehydes, ketones, alkyl halides, and chloromethyl methyl ether (MOMCl). organic-chemistry.org This allows for the introduction of various functional groups at the vinylic position of the cyclopropene ring.
For instance, the dianions can be effectively alkylated. nih.gov Furthermore, they can participate in cross-coupling reactions. Transmetallation of the dianion with anhydrous zinc chloride (ZnCl₂), followed by a palladium-catalyzed cross-coupling reaction with iodobenzene, has been shown to yield the corresponding phenylated product in high yield. nih.gov It is important to note that the dianion of 1-phenyl-cycloprop-2-ene carboxylic acid requires low temperatures for effective reactivity with electrophiles. nih.gov
However, the reactivity of the dianions is not universal, and some electrophiles have proven to be unreactive. For example, reactions with styrene (B11656) oxide and secondary halides have been reported as unsuccessful. organic-chemistry.org The successful functionalization is therefore dependent on both the nature of the electrophile and the optimized reaction conditions, including the use of additives like NMO for less reactive electrophiles. organic-chemistry.org
Table 1: Electrophilic Functionalization of a Cycloprop-2-ene Carboxylate Dianion
| Electrophile | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | 2-(hydroxy(phenyl)methyl)-1-phenylcycloprop-2-ene-1-carboxylic acid | 95 |
| Acetone | 2-(2-hydroxypropan-2-yl)-1-phenylcycloprop-2-ene-1-carboxylic acid | 90 |
| Methyl Iodide | 2-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid | 85 |
| Iodobenzene (with Pd catalyst) | 1,2-diphenylcycloprop-2-ene-1-carboxylic acid | 83 |
Data derived from studies on the reactivity of the dianion of 1-phenyl-cycloprop-2-ene carboxylic acid. nih.gov
Applications in Advanced Organic Synthesis and Methodology Development
Building Blocks for Complex Molecular Architectures
The compact and strained three-membered ring of cycloprop-2-ene carboxylic acid is a valuable starting point for the construction of intricate molecular frameworks. Its high reactivity allows it to participate in a variety of transformations that build molecular complexity in an efficient manner.
Derivatives of this compound are highly effective dienophiles in Diels-Alder reactions, a cornerstone of synthetic chemistry for the formation of six-membered rings. nih.govepa.gov Due to the high ring strain, these cycloadditions are often rapid and highly stereoselective. nih.gov While cycloprop-2-ene carboxylates with a single substituent can be unstable, derivatives such as 3-(cycloprop-2-en-1-oyl)oxazolidinones have been developed as crystalline, stable solids with long shelf-lives, making them practical for synthesis. nih.govepa.govnih.gov These stable derivatives readily react with both cyclic and acyclic dienes to produce complex polycyclic adducts with excellent stereocontrol. nih.govnih.govacs.org The cyclopropene (B1174273) unit typically governs the endo-selectivity of the cycloaddition, often resulting in a single diastereomer product. nih.gov
For instance, the reaction of 3-(cycloprop-2-en-1-oyl)-oxazolidinone with cyclic dienes like cyclopentadiene (B3395910) and 1,3-cyclohexadiene (B119728) proceeds in very high yields to form the corresponding polycyclic products. nih.gov
| Reactant 1 (Dienophile) | Reactant 2 (Diene) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-(cycloprop-2-en-1-oyl)-oxazolidinone | Cyclopentadiene | Tricyclo[3.2.1.02,4]oct-6-ene derivative | 95% | nih.gov |
| 3-(cycloprop-2-en-1-oyl)-oxazolidinone | 1,3-Cyclohexadiene | Tricyclo[4.2.1.02,4]non-7-ene derivative | 93% | nih.gov |
| 3-(cycloprop-2-en-1-oyl)-oxazolidinone | (E)-1,3-Octadiene | Bicyclic adduct | 64% | nih.gov |
The unique structural and reactive properties of cyclopropenes have led to their use as key intermediates in the synthesis of natural products. researchgate.net this compound itself is a naturally occurring mycotoxin isolated from the toxic Asian mushroom Russula subnigricans. nih.govwikipedia.org Its presence in nature underscores the biological relevance of this strained ring system.
The cyclopropane (B1198618) ring is a structural motif found in a diverse array of natural products, including terpenes, fatty acids, and unusual amino acids. marquette.edu The rigidity and defined stereochemistry of the three-membered ring make it a desirable feature in bioactive molecules. marquette.edu Synthetic methodologies involving this compound derivatives are instrumental in constructing these targets. For example, catalytic functionalization reactions, such as the carbozincation of cyclopropene-carbonyl oxazolidinones, provide a pathway to all-cis-di- and trisubstituted cyclopropanes. researchgate.net This method allows for the controlled installation of up to three contiguous stereogenic centers, a crucial step in the assembly of complex, cyclopropane-containing natural products. researchgate.net
Intermediates in Natural Product Synthesis
Development of New Synthetic Methodologies
The high-energy bonds inherent to the cyclopropene ring serve as a powerful driving force for promoting complex chemical transformations. researchgate.net This has led to the development of new synthetic methods that harness this reactivity.
The significant ring strain of cyclopropanes, approximately 27.5 kcal/mol, facilitates transformations that are otherwise difficult to achieve. rsc.org This "strain-release" concept is a key driver in reactions involving this compound derivatives. The Diels-Alder reaction is a prime example of a strain-assisted transformation, where the high reactivity of the cyclopropene dienophile leads to efficient bond formation under mild conditions. nih.govresearchgate.net This reactivity makes cyclopropenes valuable tools for creating complex molecular architectures in an atom-economical fashion. researchgate.net
Catalysis offers a powerful means to synthesize and functionalize the this compound core with high precision and efficiency. Transition-metal catalysts, in particular, have played a pivotal role in this area.
One of the most effective methods for preparing cycloprop-2-ene carboxylates is the rhodium-catalyzed reaction of α-diazoesters with alkynes. nih.govresearchgate.net This method is operationally simple and provides direct access to the core cyclopropene structure. nih.gov
Beyond synthesis, catalytic methods are used to further functionalize the ring. Copper-catalyzed carbozincation of cycloprop-2-ene carboxylate esters and their derivatives allows for the highly diastereoselective and regioselective addition of organozinc reagents. researchgate.net This process generates cyclopropylzinc reagents that can be trapped by electrophiles, enabling the creation of highly substituted cyclopropanes with excellent control over stereochemistry. researchgate.net
| Catalyst System | Reaction Type | Substrate | Outcome | Reference |
|---|---|---|---|---|
| Rh2(OAc)4 | Cyclopropenation | Acetylene (B1199291) and Ethyl diazoacetate | Direct synthesis of Ethyl cycloprop-2-ene carboxylate. | nih.govresearchgate.net |
| Copper catalyst | Carbozincation | Cyclopropene-carbonyl oxazolidinone | Formation of all-cis-di- and trisubstituted cyclopropanes. | researchgate.net |
| Photoredox / N-heterocyclic carbene (NHC) | Deconstruction-Reconstruction | Aryl-substituted cyclopropanes | Formal C(sp3)–H acylation at the α-position. | rsc.org |
Role in Chemical Biology and Agrochemical Research
Chemical Biology Tool Development
The compact and highly reactive nature of the cyclopropene (B1174273) moiety has made it an attractive functional group for the development of chemical biology tools. nih.gov These tools enable the study of biological processes in their native environment with minimal perturbation.
Bioorthogonal Tagging Strategies
Cyclopropene derivatives are valuable reagents for bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govrsc.org Their high ring strain allows them to undergo rapid cycloaddition reactions with specific partners, a property exploited in bioorthogonal tagging. nih.gov
One prominent strategy is the strain-promoted cycloaddition between cyclopropenes and tetrazines, a type of inverse-electron-demand Diels-Alder reaction. chinesechemsoc.orggoogle.com This reaction is exceptionally fast and proceeds readily in aqueous environments at physiological pH and temperature, making it suitable for labeling biomolecules in live cells. nih.govacs.org For instance, cyclopropene-modified nucleosides have been used for the metabolic labeling of cellular RNA, which can then be visualized using a fluorogenic tetrazine probe. chinesechemsoc.org
Another rapid, metal-free "click" reaction involves the strain-promoted cycloaddition of cyclopropenes with o-quinones. nih.gov This reaction exhibits fast kinetics and high conversion rates, making it suitable for surface functionalization and polymer brush modification. nih.gov The development of cyclopropenethiones, which react with phosphines over 300 times faster than their cyclopropenone counterparts, further expands the toolkit for biomolecule labeling in vitro and in cell lysates. nih.govacs.org
The reactivity of cyclopropenes in these cycloaddition reactions is a key advantage for bioorthogonal labeling. The reaction between a cyclopropene and a tetrazine is significantly faster than many other bioorthogonal reactions, such as the cycloaddition of O-allyltyrosine. nih.gov This rapid kinetics allows for the tracking of fast protein dynamics in vivo. nih.gov
Genetically Encoded Chemical Probes
The small size of the cyclopropene group makes it an ideal candidate for genetic incorporation into proteins as a non-canonical amino acid. nih.govnih.gov This allows for the site-specific installation of a bioorthogonal handle into a protein of interest, enabling precise studies of protein function, localization, and interaction.
Researchers have successfully engineered an orthogonal aminoacyl-tRNA synthetase/tRNA pair to genetically encode Nε-(1-methylcycloprop-2-enecarboxamido)-lysine (CpK) in response to an amber stop codon in both E. coli and mammalian cells. nih.govgoogle.com This allows for the production of proteins containing CpK at a specific, predetermined site.
Once incorporated, the cyclopropene-containing protein can be rapidly and specifically labeled with a probe, such as a fluorescent dye conjugated to a tetrazole. nih.gov This "photoclick" reaction is fast, with reaction kinetics of up to 58 ± 16 M⁻¹ s⁻¹, allowing for the bioorthogonal labeling of proteins in mammalian cells in as little as two minutes. nih.gov This approach has been used to label enhanced green fluorescent protein (EGFP) in mammalian cells, demonstrating the utility of genetically encoded cyclopropene probes for in vivo imaging. nih.gov The ability to genetically encode two distinct unnatural amino acids, one containing a cyclopropene and another an alkyne, has enabled the concerted, site-specific dual labeling of proteins for applications such as FRET studies. nih.gov
Plant Growth Regulation Studies
Derivatives of cycloprop-2-ene carboxylic acid have shown significant potential as probes for studying plant development and as leads for new agrochemicals. jst.go.jp Their effects on plant physiology appear to be distinct from those of well-characterized plant hormones. nih.gov
Influence on Plant Development (e.g., Apical Hook Development)
In studies on the model plant Arabidopsis thaliana, several synthesized derivatives of cycloprop-2-ene-1-carboxylic acid have been shown to significantly affect early growth stages, particularly apical hook development. nih.govjst.go.jp The apical hook is a curved structure that protects the delicate shoot apical meristem and cotyledons as the seedling emerges from the soil. Its formation is a crucial developmental process influenced by multiple hormones.
Certain cycloprop-2-ene-1-carboxylate derivatives, referred to as TK compounds, have been observed to inhibit the formation of the apical hook in dark-grown Arabidopsis seedlings. nih.govjst.go.jp For example, treatment with these compounds can rescue the exaggerated hook formation induced by ethylene (B1197577) precursors. jst.go.jp This indicates a direct interference with the developmental pathway of hook formation.
Table 1: Effect of Selected Cycloprop-2-ene-1-carboxylate Derivatives on Apical Hook Development in Arabidopsis thaliana
| Compound | Observed Effect on Apical Hook | Reference |
|---|---|---|
| TK5A | Inhibitor of apical hook development in the dark. | nih.gov |
| Active TK compounds | Significantly reduced the hook angle in the ctr1 mutant, which has a constitutively active ethylene response. | jst.go.jp |
| TK compounds | Rescued the hook formation in Arabidopsis. | nih.govjst.go.jp |
Elucidation of Plant Regulatory Mechanisms
The unique mode of action of this compound derivatives makes them valuable tools for dissecting plant regulatory networks. nih.gov Their effects on apical hook development are not due to the inhibition of ethylene receptors or gibberellin biosynthesis, two of the major pathways known to regulate this process. nih.govjst.go.jp
For instance, while the ethylene receptor inhibitor STS had no significant effect on the hook angle in the ctr1 mutant (which displays a constitutive ethylene response), active TK compounds were able to significantly reduce the hook angle. jst.go.jp This suggests that these cyclopropene derivatives act downstream of the CTR1 protein in the ethylene signaling pathway or through an entirely different mechanism. nih.gov This distinct mechanism of action provides a new chemical tool to identify novel molecular targets involved in plant growth and development. jst.go.jp
Potential for Agrochemical Development (e.g., Herbicides, Growth Regulators)
The discovery that this compound derivatives can modulate plant growth opens up possibilities for the development of new agrochemicals. jst.go.jpnih.gov Because they appear to act on novel biological targets, they could form the basis for a new class of herbicides or plant growth regulators. jst.go.jpresearchgate.net This is particularly important in the face of increasing weed resistance to existing herbicides. nih.gov
The inhibitory effect of these compounds on essential growth processes like apical hook development suggests their potential as herbicides. jst.go.jp By identifying the molecular targets of these compounds, it may be possible to design highly specific and effective herbicides. nih.govjst.go.jp Furthermore, the ability to modulate plant growth could be harnessed to develop plant growth regulators that, for example, enhance crop resilience or synchronize flowering. core.ac.ukthepharmajournal.com
A recent study detailed the synthesis of 1-(2,2-dimethylpropyl)-cyclopropene (1-DCP), a derivative designed to be a sprayable ethylene antagonist. acs.org In trials, 1-DCP effectively delayed fruit ripening and senescence in persimmons and bananas by inhibiting ethylene action, demonstrating the practical potential of cyclopropene derivatives in agriculture. acs.org
Theoretical and Computational Investigations
Quantum Chemical Calculations of Reactivity and Mechanisms
Quantum chemical calculations have been instrumental in elucidating the reactivity of cycloprop-2-ene carboxylic acid and its derivatives. These studies often focus on understanding reaction pathways, transition states, and the influence of substituents and reaction conditions on the outcomes.
One area of significant investigation is the chemistry of dianions derived from cycloprop-2-ene carboxylic acids. The formation of these dianions using alkyllithium reagents allows for subsequent functionalization at the vinylic position. organic-chemistry.org Computational studies, alongside experimental work, have been crucial in optimizing these reactions. For instance, detailed investigations revealed that tetrahydrofuran (B95107) (THF) is a superior solvent to diethyl ether (Et₂O) for these reactions. organic-chemistry.org Furthermore, the addition of amine N-oxides, particularly N-methylmorpholine N-oxide (NMO), was found to enhance the stability of the dianions and accelerate the rates of alkylation. organic-chemistry.org These findings suggest that computational modeling of the transition states and intermediate complexes can predict optimal reaction conditions.
The Diels-Alder reaction is another key transformation where computational studies have shed light on the reactivity of cycloprop-2-ene systems. While cycloprop-2-ene carboxylates themselves can be unstable, their N-acyloxazolidinone derivatives are stable yet highly reactive dienophiles. nih.gov Quantum chemical calculations can model the frontier molecular orbitals (HOMO and LUMO) of these derivatives and the dienes, explaining the high stereoselectivity observed in these cycloadditions. nih.gov These calculations help rationalize why these stable derivatives readily participate in diastereoselective Diels-Alder reactions. nih.gov
Table 1: Computational Insights into the Reactivity of Cycloprop-2-ene Carboxylate Dianions
| Parameter | Finding | Implication for Reactivity | Source |
|---|---|---|---|
| Solvent Effects | THF was identified as a superior solvent compared to Et₂O. | Leads to higher reaction efficiency and greater stability of the dianion intermediate. | organic-chemistry.org |
| Additive Effects | N-methylmorpholine N-oxide (NMO) enhances dianion stability and reaction rates. | Improves yields, especially for reactions with less reactive electrophiles. | organic-chemistry.org |
| Electrophile Scope | High yields were achieved with aldehydes, ketones, and certain alkyl halides. | Demonstrates the synthetic utility of the dianion for forming various C-C bonds. | organic-chemistry.org |
| Stability | N-acyloxazolidinone derivatives exhibit long-term stability unlike the parent acid or simple esters. | Allows for practical handling and use as reliable reactants in synthesis. | nih.gov |
Analysis of Ring Strain Energy and its Impact on Chemical Behavior
The defining feature of the cyclopropene (B1174273) ring is its substantial strain energy, which dictates its chemical behavior. Ab initio calculations at various levels of theory (G2, G3, CBS-Q) have been employed to quantify this strain. nih.gov For the parent molecule, cyclopropene, the strain energy is calculated to be approximately 54.1 kcal/mol, a value attributed largely to significant angle strain from the distorted bond angles within the three-membered ring. nih.gov
This high ring strain has profound consequences for the reactivity of this compound. The molecule is inherently reactive because chemical transformations that lead to the opening of the three-membered ring are highly exothermic, releasing the stored strain energy. nih.gov This thermodynamic driving force makes the compound an excellent reactant in a variety of reactions, particularly cycloadditions. The instability of the parent acid, which tends to polymerize, is a direct consequence of this high strain. wikipedia.org The energy stored in the ring lowers the activation energy for many reactions, making this compound and its derivatives potent reagents in organic synthesis. nih.gov
Prediction of Stereochemical Outcomes
A significant application of theoretical and computational analysis is the prediction of stereochemistry in reactions involving chiral or prochiral molecules. For derivatives of this compound, computational models are highly effective at predicting the stereochemical outcomes of cycloaddition reactions.
The Diels-Alder reactions of 3-(cycloprop-2-en-1-oyl)oxazolidinones are a prime example. These reactions proceed with a high degree of stereoselectivity. nih.gov The cyclopropene derivative acts as the dienophile and controls the endo-selectivity of the cycloaddition, resulting in the formation of single diastereomers. nih.gov The stereochemical assignments of the products have been confirmed through experimental methods such as X-ray crystallography and Nuclear Overhauser Effect (NOE) analysis, which validates the predictive power of theoretical models based on orbital symmetry and steric interactions. nih.gov
Furthermore, computational methods can guide the development of strategies for obtaining enantiomerically pure compounds. For instance, the resolution of cycloprop-2-ene carboxylic acids can be achieved by converting them into diastereomeric N-acyloxazolidinones, which can then be separated chromatographically. The understanding of the conformational preferences and intermolecular interactions of these diastereomers, often aided by computational modeling, is key to developing effective separation protocols.
Table 2: Prediction and Observation of Stereoselectivity in Diels-Alder Reactions
| Diene | Cyclopropene Derivative | Product | Observed Stereoselectivity | Source |
|---|---|---|---|---|
| Cyclopentadiene (B3395910) | 3-(cycloprop-2-en-1-oyl)oxazolidinone | Bicyclic adduct (6) | Single diastereomer (endo-selective) | nih.gov |
| 1,3-Cyclohexadiene (B119728) | 3-(cycloprop-2-en-1-oyl)oxazolidinone | Bicyclic adduct (7) | Single diastereomer (endo-selective) | nih.gov |
| (E)-1,3-Octadiene | 3-(cycloprop-2-en-1-oyl)oxazolidinone | Monocyclic adduct (8) | Single diastereomer | nih.gov |
Isolation and Structural Characterization from Natural Sources
Discovery of Cycloprop-2-ene Carboxylic Acid as a Natural Product
The discovery of this compound as a natural product represents a notable achievement in the field of natural product chemistry. This highly strained and unstable molecule was first isolated from the toxic Asian mushroom, Russula subnigricans. nih.govwikipedia.org For decades, this mushroom was known to cause severe and often fatal poisonings in Japan, but the specific toxic agent remained elusive. jst.go.jp The poisonings are characterized by rhabdomyolysis, a rapid and severe breakdown of skeletal muscle tissue. nih.govjst.go.jp
A breakthrough came from a team of Japanese researchers at Kyoto Pharmaceutical University, led by Kimiko Hashimoto. acs.org Their work successfully identified this compound as the toxic principle responsible for the mushroom's effects. nih.govjst.go.jp The discovery was particularly significant because the compound, while known synthetically, had never before been found in nature.
The identification process was fraught with challenges due to the compound's inherent instability. jst.go.jp Previous attempts to isolate the toxin by other research groups had been unsuccessful, largely because conventional isolation techniques, such as concentration to dryness, caused the molecule to decompose or polymerize. jst.go.jp The natural occurrence of a monosubstituted cyclopropene (B1174273) was also surprising to chemists, as previously known natural cyclopropenes were all di- or tri-substituted, which confers greater stability. The successful isolation and identification of this compound resolved long-standing questions about the cause of this specific type of mushroom poisoning.
Table 1: Key Discovery Details of Natural this compound
| Parameter | Details | Reference |
|---|---|---|
| Natural Source | Russula subnigricans (Asian toxic mushroom) | nih.govwikipedia.org |
| Associated Toxicity | Rhabdomyolysis (fatal muscle fiber breakdown) | nih.govwikipedia.orgjst.go.jp |
| Discovering Institution | Kyoto Pharmaceutical University | |
| Significance | First isolation from a natural source; identified as the toxic trigger in R. subnigricans poisonings. | jst.go.jp |
Methods for Isolation and Structural Elucidation
The isolation and structural characterization of this compound from Russula subnigricans required meticulous and non-standard techniques to overcome the compound's significant instability. jst.go.jp
The isolation process began with the careful extraction of the compound from the mushroom's fruiting bodies. Researchers used water-soaked mushroom specimens or extracts with dilute acetic acid to bring the toxin into solution. jst.go.jp A critical challenge was the concentration of these extracts. Standard laboratory procedures involving evaporation to dryness led to the polymerization of the cyclopropene ring, which abolishes its toxicity and renders it undetectable. nih.govjst.go.jp Therefore, the research team had to employ methods that avoided high concentrations and complete drying. jst.go.jp The process involved concentrating the aqueous extract under reduced pressure, followed by purification steps. jst.go.jp One reported method yielded approximately 15 mg of the toxin from 125 g of the mushroom's fruiting bodies. researchgate.net
For the final purification and structural elucidation, a combination of chromatographic and spectroscopic methods was essential.
Chromatography : Column chromatography was used to separate the target compound from other components in the crude extract. jst.go.jp
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy were the primary tools used for determining the molecule's structure. jst.go.jpprinceton.edu The acidic proton of the carboxylic acid group is detectable between 10 and 13 ppm in ¹H-NMR spectra, while the carboxyl carbon appears between 170 and 185 ppm in ¹³C-NMR spectra. princeton.edu The unique signals from the highly strained cyclopropene ring were also critical for identification. jst.go.jp
Comparison with Synthetic Standard : The definitive structural confirmation was achieved by comparing the NMR data of the isolated natural compound with that of a synthetically prepared sample of this compound. researchgate.net The identical spectroscopic data confirmed the structure of the natural toxin. researchgate.net
Table 2: Techniques Used for Isolation and Structural Elucidation
| Technique | Purpose | Reference |
|---|---|---|
| Aqueous Extraction | Initial removal of the water-soluble toxin from mushroom tissue. | jst.go.jp |
| Concentration under Reduced Pressure | To reduce the volume of the extract while minimizing thermal decomposition. | jst.go.jp |
| Column Chromatography | Purification of the crude extract to isolate the active compound. | jst.go.jp |
| NMR Spectroscopy (¹H and ¹³C) | Primary method for determining the chemical structure of the isolated compound. | jst.go.jpprinceton.edu |
| Comparison with Synthetic Sample | To confirm the identity and structure of the natural product. | researchgate.net |
Mentioned Compounds
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
Q & A
Q. How is the molecular weight of cycloprop-2-ene carboxylic acid calculated, and what factors influence its accuracy?
- Methodological Answer : The molecular weight is calculated by summing the atomic weights of all constituent atoms. For C₄H₄O₂:
Q. What are the standard synthetic routes for preparing stable derivatives of this compound?
- Methodological Answer : Derivatives like 3-(cycloprop-2-en-1-oyl)-oxazolidinones are synthesized via [2+1] cycloaddition between acetylene and ethyl diazoacetate, followed by functionalization with oxazolidinone auxiliaries. Stability is enhanced by electron-withdrawing groups (e.g., oxazolidinones), which reduce ring strain. Characterization involves IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- ¹³C NMR : Distinguishes quaternary carbons (e.g., cyclopropane ring carbons) using APT pulse sequences .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ions (e.g., [M+Na]⁺) with <50 ppm accuracy .
- TLC and flash chromatography : Used to monitor reaction progress and isolate intermediates .
Advanced Research Questions
Q. How do solvent polarity and additives influence the stability and reactivity of cycloprop-2-ene carboxylate dianions?
- Methodological Answer : Dianions (generated via deprotonation with MeLi) exhibit solvent-dependent stability:
- Et₂O : Lower stability due to poor solvation, leading to <50% conversion in alkylation reactions.
- THF : Enhanced stability, enabling efficient electrophilic capture (e.g., benzylation).
Additives like amine-N-oxides (e.g., HMPA) stabilize dianions and accelerate alkylation kinetics by mitigating aggregation .
Q. How can contradictions in reaction yields for cycloprop-2-ene carboxylate dianions be resolved?
- Methodological Answer : Reproducibility issues in Et₂O arise from trace impurities (e.g., peroxides). Systematic protocols include:
- Solvent purification : Drying THF over Na/benzophenone.
- Additive screening : N-oxides improve reaction consistency.
- Temperature control : Maintaining −78°C during deprotonation prevents side reactions .
Q. What analytical methods detect this compound in biological samples, and how are data discrepancies addressed?
- Methodological Answer :
Q. What mechanistic insights explain the toxicity of this compound in mushroom poisoning?
- Methodological Answer : The toxin induces rhabdomyolysis by disrupting muscle cell membranes. Toxicity is concentration-dependent:
Q. How is stereochemical control achieved in cycloprop-2-ene carboxylate alkylation reactions?
- Methodological Answer : Chiral dianions (e.g., from 1,2-diphenylthis compound) undergo stereospecific alkylation with >90% enantiomeric excess (ee) when reacted with MeI at −78°C. Stereochemical transfer is monitored via chiral HPLC and optical rotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
